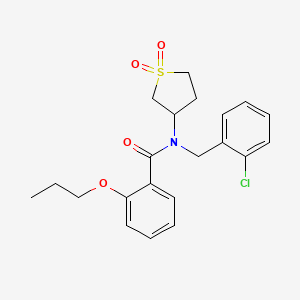![molecular formula C18H19N3O3S2 B12137015 N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12137015.png)
N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、メトキシフェニル基、トリメチル置換オキソ-ヒドロチオフェノ-ピリミジニルチオ部分、およびアセトアミド基を含むユニークな構造を特徴としています。その複雑な分子構造は、化学、生物学、および材料科学の研究者にとって関心の対象となっています。
準備方法
N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドの合成は、通常、複数段階の有機反応を伴います。合成経路には、次の手順が含まれる場合があります。
メトキシフェニル中間体の形成:
ヒドロチオフェノ-ピリミジニルチオ中間体の合成:
中間体のカップリング: 最後の段階は、特定の反応条件下でメトキシフェニル中間体をヒドロチオフェノ-ピリミジニルチオ中間体とカップリングして、目的化合物を形成することです。
この化合物の工業生産方法では、これらの手順を最適化して、高い収率と純度を確保するとともに、大規模合成のためのスケーラビリティを確保することが必要になります。
化学反応の分析
N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元型をもたらします。
置換: この化合物は、その構造中に存在する反応部位に応じて、求核置換反応または求電子置換反応を受けることができます。これらの反応の一般的な試薬には、ハロゲン、アルキル化剤、求核剤などがあります。
これらの反応から形成される主な生成物は、使用される特定の条件と試薬に依存します。
科学研究への応用
N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドは、いくつかの科学研究の用途を持っています。
化学: より複雑な分子の合成のための構成ブロックとして、およびさまざまな有機反応の試薬として使用できます。
生物学: この化合物は、創薬および開発における用途を持つ生物活性分子として可能性を秘めています。
医学: そのユニークな構造は、特に新規医薬品の開発における治療用途の候補にする可能性があります。
産業: この化合物は、材料科学、特に特定の特性を持つ新素材の開発において有用性が見いだされる可能性があります。
科学的研究の応用
N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound may find use in materials science, particularly in the development of new materials with specific properties.
作用機序
N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物系に依存します。
類似の化合物との比較
N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドは、次のような他の類似の化合物と比較できます。
N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドアナログ: これらの化合物は、類似の構造を持っていますが、置換パターンまたは官能基が異なる可能性があり、異なる特性と用途につながります。
他のアセトアミド誘導体: アセトアミド基が類似しているが、芳香族または複素環部分が異なる化合物は、N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドのユニークな特徴を強調するために比較できます。
N-(4-メトキシフェニル)-2-(3,5,6-トリメチル-4-オキソ(3-ヒドロチオフェノ[2,3-d]ピリミジン-2-イルチオ))アセトアミドの独自性は、官能基の特定の組み合わせとその結果生じる特性にあり、これはさまざまな科学研究の用途に貴重な化合物となっています。
類似化合物との比較
N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to different properties and applications.
Other acetamide derivatives: Compounds with similar acetamide groups but different aromatic or heterocyclic moieties can be compared to highlight the unique features of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various scientific research applications.
特性
分子式 |
C18H19N3O3S2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-10-11(2)26-16-15(10)17(23)21(3)18(20-16)25-9-14(22)19-12-5-7-13(24-4)8-6-12/h5-8H,9H2,1-4H3,(H,19,22) |
InChIキー |
PVNGHAGZVIDWOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136934.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136946.png)
![(5Z)-2-(3-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12136950.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B12136952.png)
![(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12136957.png)
![3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12136961.png)

![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136974.png)
![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12136978.png)

![4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136985.png)

![2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12136989.png)
![6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12136990.png)
